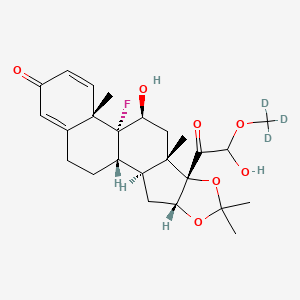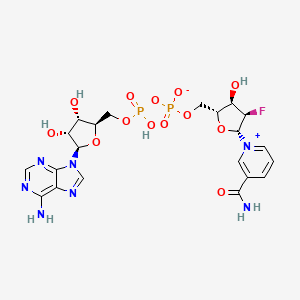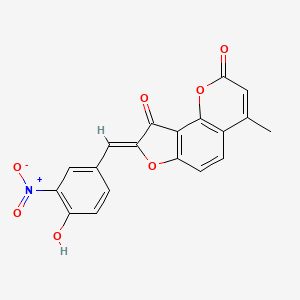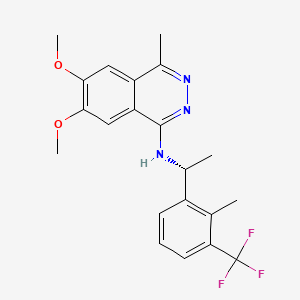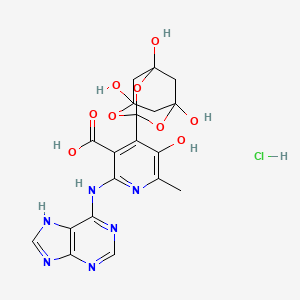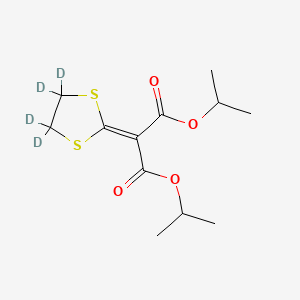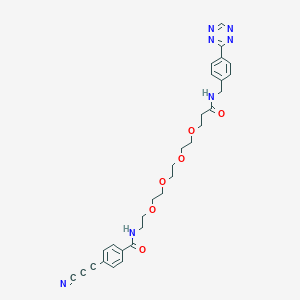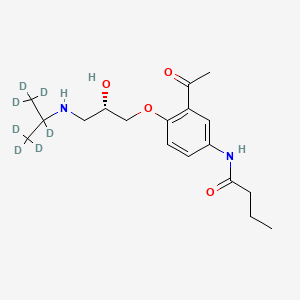
S-Acebutolol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Acebutolol-d7 is a deuterated form of (S)-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium labeling in (S)-Acebutolol-d7 makes it particularly useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems without altering its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acebutolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of (S)-Acebutolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Ensuring the final product is free from impurities and has the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert (S)-Acebutolol-d7 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Acebutolol-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use (S)-Acebutolol-d7 to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new beta-blockers and other cardiovascular drugs.
Isotope Effects Studies: The presence of deuterium allows for the study of isotope effects on chemical reactions and biological processes.
Mecanismo De Acción
(S)-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparación Con Compuestos Similares
(S)-Acebutolol: The non-deuterated form of (S)-Acebutolol-d7.
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Metoprolol: A beta-blocker with similar pharmacological effects.
Uniqueness: (S)-Acebutolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic pathway analysis. This isotopic labeling does not significantly alter the pharmacological properties but allows for more precise tracking and analysis in research settings.
Propiedades
Fórmula molecular |
C18H28N2O4 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-[3-acetyl-4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1/i2D3,3D3,12D |
Clave InChI |
GOEMGAFJFRBGGG-VTXQWWGHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



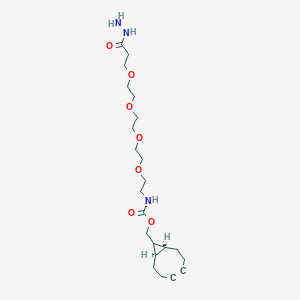
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

